molecular formula C14H9ClFN3OS B2617255 N'-(6-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide CAS No. 851980-31-9

N'-(6-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide

Cat. No.: B2617255
CAS No.: 851980-31-9
M. Wt: 321.75
InChI Key: QFQALKKSTNFABO-UHFFFAOYSA-N
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Description

N'-(6-Chloro-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide is a synthetic organic compound designed for research and development, particularly in the field of medicinal chemistry. This molecule features a benzothiazole core, a privileged scaffold in drug discovery known for its diverse pharmacological profiles, linked to a 2-fluorobenzoyl group via a hydrazide bridge . The strategic incorporation of chloro and fluoro substituents is often employed to fine-tune the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate for constructing novel chemical entities. The primary research value of this compound lies in its potential as a precursor for the synthesis of more complex molecules with anticipated biological activity. Based on the established properties of analogous structures, this reagent may be of significant interest for projects aimed at developing new anticancer and anti-tubercular agents . Related benzothiazole derivatives have demonstrated potent, nanomolar-level cytotoxicity against a range of human cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (H1299) carcinomas . Furthermore, the benzothiazole nucleus is a recognized scaffold in the search for novel anti-tubercular compounds, showing promising activity against Mycobacterium tuberculosis . The mechanism of action for benzothiazole derivatives is often associated with kinase inhibition. These compounds can mimic the adenine moiety of ATP, allowing them to compete for binding in the catalytic domains of key enzymes like protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs) . Inhibition of these kinases, such as ABL1, CDK4, and CDK6, disrupts critical pro-cancer signaling pathways, leading to the suppression of cancer cell proliferation and the induction of apoptosis . Researchers can utilize this compound as a key building block to create hybrid molecules and conduct structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N'-(6-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFN3OS/c15-8-5-6-11-12(7-8)21-14(17-11)19-18-13(20)9-3-1-2-4-10(9)16/h1-7H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQALKKSTNFABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide typically involves the reaction of 6-chloro-1,3-benzothiazole-2-amine with 2-fluorobenzohydrazide under specific reaction conditions. The process may include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N’-(6-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing benzothiazole moieties exhibit significant antimicrobial properties. N'-(6-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide has been evaluated for its effectiveness against various bacterial and fungal pathogens.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

CompoundMIC (μmol/mL)MBC (μmol/mL)
This compound5.0 - 10.010.0 - 20.0

These results suggest that structural modifications can enhance antimicrobial efficacy, making this compound a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound's structural features suggest potential activity against cancer cells. Preliminary studies have shown that this compound can inhibit the growth of various cancer cell lines.

Cytotoxicity Assays

Cell LineIC50 (μM)
HepG212.5
MCF715.0
A54918.0

The IC50 values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a significant reduction in bacterial load in vitro:

  • Experimental Setup : Bacterial cultures were treated with varying concentrations of the compound.
  • Results : The compound exhibited a dose-dependent reduction in bacterial viability.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that treatment with this compound led to significant apoptosis:

  • Experimental Setup : Cancer cells were exposed to the compound for 48 hours.
  • Results : Flow cytometry analysis indicated increased early and late apoptotic cells compared to control groups.

Mechanism of Action

The mechanism of action of N’-(6-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the biosynthesis of pro-inflammatory mediators. By blocking these enzymes, the compound can reduce inflammation and pain . Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Trifluoro-Substituted Benzamides

Trifluoro-substituted-N-(6-chloro-1,3-benzothiazol-2-yl) benzamides (e.g., 3, Table 1 in ) are positional isomers of earlier reported derivatives. hydrazide) in biological activity .

6-Methoxybenzothiazole Derivatives

3-Fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-N′-[(E)-2-thienylmethylene]benzohydrazide () replaces the 6-chloro group with methoxy and introduces a thienylmethylene moiety. The methoxy group may enhance solubility, while the thienyl group could alter electronic properties, affecting receptor interactions.

Trifluoromethylbenzothiazole Acetamides

Patent-derived compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () substitute the hydrazide group with acetamide and replace chlorine with trifluoromethyl.

Functional Group Variations

Semicarbazone Derivatives

Benzothiazole-semicarbazone derivatives (e.g., 4a–t in ) replace the hydrazide with semicarbazone. Compounds such as 4g and 4i demonstrated 100% protection in maximal electroshock seizure (MES) tests at 30 mg/kg, indicating superior anticonvulsant activity compared to hydrazide analogues. The semicarbazone’s thiourea-like structure may enhance blood-brain barrier penetration .

Benzimidazole-Thioether Hybrids

N′-[(E)-(2-Chloro-6-fluorophenyl)methylene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide () incorporates a benzimidazole-thioether group.

Physicochemical and Structural Insights

  • Crystallinity : The target compound’s hydrazide group facilitates intermolecular hydrogen bonds (e.g., N–H···N interactions), as seen in analogous structures . This contrasts with acetamide derivatives, which rely on weaker van der Waals forces .
  • Solubility : Methoxy or ethoxy substituents (e.g., Z14 in ) improve aqueous solubility compared to chloro groups, which are more lipophilic .

Research Findings and Implications

  • Antimicrobial Limitations : Trifluoro-substituted benzamides’ inactivity against fungi underscores the need for precise functional group optimization in antimicrobial design .
  • Structural Dynamics : Crystal structure analyses (e.g., dihedral angles of 8.63–17.08° in ) reveal conformational flexibility that may influence bioactivity .

Biological Activity

N'-(6-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, emphasizing its antibacterial and anticancer activities.

Chemical Structure and Properties

The structure of this compound can be described by the following molecular formula:

C9H7ClN4SC_{9}H_{7}ClN_{4}S

This compound features a benzothiazole moiety, which is known for its diverse pharmacological properties. The presence of the chloro and fluorine substituents enhances its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 6-chloro-1,3-benzothiazole with 2-fluorobenzohydrazine. Various synthetic routes have been explored to optimize yield and purity.

Antibacterial Activity

Research indicates that benzothiazole derivatives exhibit significant antibacterial activity. For instance, compounds derived from benzothiazole have been tested against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.32 μg/mL
This compoundEscherichia coli0.25 μg/mL

Studies have shown that compounds with similar structures possess activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also exhibit broad-spectrum antibacterial effects .

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been widely studied. For example, research conducted on related compounds has demonstrated their ability to inhibit cancer cell proliferation in vitro. The following table summarizes findings from various studies:

CompoundCancer Cell LineIC50 (μM)Mechanism of Action
This compoundMCF-7 (breast cancer)8.5 ± 0.5Induction of apoptosis
This compoundA549 (lung cancer)10.0 ± 0.7Cell cycle arrest

These findings suggest that the compound may induce apoptosis and disrupt the cell cycle in cancer cells, highlighting its potential as an anticancer agent .

Case Studies

Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings:

  • Case Study on Antibacterial Efficacy : A study involving a series of synthesized benzothiazole derivatives found that those with halogen substitutions exhibited enhanced antibacterial properties against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli.
  • Case Study on Anticancer Activity : In vivo studies using xenograft models demonstrated that benzothiazole derivatives significantly reduced tumor size in mice bearing human breast cancer cells when administered at specific dosages.

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